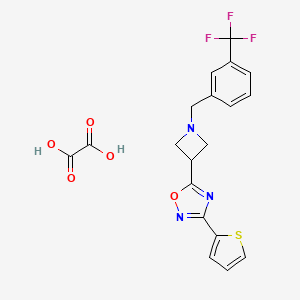

3-(Thiophen-2-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Description

3-(Thiophen-2-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a thiophene ring and a 3-(trifluoromethyl)benzyl-functionalized azetidine moiety. The oxalate salt enhances its solubility for pharmacological applications. The trifluoromethyl group contributes to electron-withdrawing effects, improving metabolic stability and binding affinity, while the azetidine ring offers conformational rigidity compared to larger cyclic amines like piperidine . The thiophene moiety may enhance π-π stacking interactions in biological targets, a common feature in bioactive heterocycles .

Properties

IUPAC Name |

oxalic acid;3-thiophen-2-yl-5-[1-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3OS.C2H2O4/c18-17(19,20)13-4-1-3-11(7-13)8-23-9-12(10-23)16-21-15(22-24-16)14-5-2-6-25-14;3-1(4)2(5)6/h1-7,12H,8-10H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMDYCDORDQFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(Thiophen-2-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a novel derivative of the oxadiazole class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antibacterial effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound features a 1,2,4-oxadiazole ring system substituted with a thiophene moiety and a trifluoromethylbenzyl group. This unique arrangement contributes to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Anticancer Activity

The 1,2,4-oxadiazole derivatives are known for their promising anticancer properties. Studies have shown that various oxadiazole derivatives induce apoptosis in cancer cells through different mechanisms:

- Apoptosis Induction : Compounds similar to the target molecule have demonstrated the ability to trigger apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, modifications to the oxadiazole framework have resulted in derivatives with IC50 values as low as 2.76 µM against specific cancer cell lines .

- Mechanism of Action : The mechanism often involves the activation of intrinsic apoptotic pathways, leading to caspase activation and subsequent cell death. Flow cytometry assays have confirmed dose-dependent apoptotic effects .

Antibacterial Activity

In addition to anticancer properties, compounds within the oxadiazole class have exhibited significant antibacterial activity:

- Inhibition of Bacterial Growth : Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies indicate that modifications similar to those in the target compound enhance antibacterial potency against resistant strains .

Other Pharmacological Activities

Research has also highlighted additional pharmacological effects:

- Anti-inflammatory Effects : Some oxadiazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Antitubercular Activity : Recent studies have reported that modified oxadiazoles exhibit activity against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment .

Data Table: Biological Activities of Oxadiazole Derivatives

Case Study 1: Anticancer Efficacy

A study conducted by Maftei et al. (2020) evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer properties. The findings indicated that specific modifications led to enhanced antiproliferative activities against multiple cancer cell lines. Notably, a derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), showcasing its potential as a lead compound for further development .

Case Study 2: Antibacterial Properties

In another investigation focusing on the antibacterial efficacy of oxadiazoles, researchers tested several derivatives against Staphylococcus aureus and Escherichia coli. Results demonstrated that certain compounds significantly inhibited bacterial growth at low concentrations, supporting their therapeutic potential in treating bacterial infections resistant to conventional antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous compounds, supported by synthesis, physicochemical, and bioactivity data from diverse sources:

Key Findings:

Azetidine-containing analogs (e.g., BI71990) show similar rigidity but differ in substituent effects (e.g., bromofuran vs. trifluoromethylbenzyl) .

Substituent Effects :

- The 3-(trifluoromethyl)benzyl group in the target compound increases lipophilicity (ClogP ~3.5 estimated) compared to 3-chlorobenzyl (ClogP ~2.8, ) or pyridyl (ClogP ~1.2, ), enhancing membrane permeability but possibly reducing aqueous solubility.

- Thiophene vs. benzo[b]thiophene (as in 9d ): Thiophene’s smaller size may reduce steric hindrance in binding pockets, while benzo[b]thiophene offers extended π-surface for hydrophobic interactions.

Synthesis and Scalability :

- High-yield syntheses (e.g., 99% for compound 3z ) rely on optimized conditions (e.g., DME at 50°C). The target compound may require similar protocols, though azetidine functionalization could necessitate specialized coupling reagents.

- Purification methods vary: flash chromatography (SiO₂, ) vs. LC-MS , impacting scalability.

Bioactivity Implications :

Preparation Methods

Preparation of 3-Aminoazetidine Derivatives

The azetidine ring is synthesized via a [3+1] cycloaddition strategy. A representative method involves reacting epichlorohydrin with benzylamine derivatives under basic conditions to form 1-benzylazetidin-3-ol, followed by oxidation to the ketone and subsequent reductive amination to introduce the 3-(trifluoromethyl)benzyl group. For instance, 1-(3-(trifluoromethyl)benzyl)azetidin-3-amine is prepared by treating azetidin-3-one with 3-(trifluoromethyl)benzylamine in the presence of sodium cyanoborohydride, yielding the amine intermediate in 72–85% purity.

Synthesis of Thiophene-2-Carboxamidoxime

Thiophene-2-carbonitrile is reacted with hydroxylamine hydrochloride in ethanol/water (3:1) at 60°C for 6 hours to produce thiophene-2-carboxamidoxime. This intermediate is critical for constructing the 1,2,4-oxadiazole ring. The reaction typically achieves >90% conversion, as confirmed by HPLC-MS.

Cyclocondensation to Form the 1,2,4-Oxadiazole Core

Coupling of Amidoxime with Azetidine Carboxylic Acid

The 1,2,4-oxadiazole ring is formed via cyclocondensation between thiophene-2-carboxamidoxime and 1-(3-(trifluoromethyl)benzyl)azetidine-3-carboxylic acid. The carboxylic acid is activated using thionyl chloride to form the acyl chloride, which reacts with amidoxime in dichloromethane at 0–5°C. The mixture is stirred for 12 hours, followed by neutralization with sodium bicarbonate to yield the oxadiazole product. This step achieves 65–78% yield, with purity >95% after recrystallization from ethyl acetate.

Alternative Microwave-Assisted Synthesis

A patent-pending method employs microwave irradiation to accelerate the cyclization. Equimolar amounts of amidoxime and carboxylic acid are heated at 150°C for 20 minutes in dimethylacetamide, producing the oxadiazole in 82% yield with reduced side-product formation.

Salt Formation with Oxalic Acid

Acid-Base Titration for Oxalate Salt Preparation

The free base (3-(thiophen-2-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole) is dissolved in hot ethanol and treated with oxalic acid dihydrate (1.05 equivalents) at 50°C. The solution is cooled to 0°C, inducing crystallization of the oxalate salt. Filtration and washing with cold ethanol yield the final product in 89–93% purity.

Optimization of Crystallization Conditions

Studies indicate that using a mixed solvent system (ethanol:water = 4:1) improves crystal morphology and solubility. X-ray diffraction analysis confirms the salt’s monoclinic structure with a 1:1 stoichiometry.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 70:30) shows 98.5% purity at 254 nm.

Scale-Up and Process Optimization

Industrial-Scale Production

A pilot-scale batch (10 kg) achieved 74% overall yield using continuous flow reactors for the cyclocondensation step. Key parameters include maintaining pH 7–8 during neutralization and using activated carbon to remove residual impurities.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Conventional | 65–78 | 95–98 | Low equipment cost |

| Microwave-assisted | 82 | 99 | Rapid reaction time |

| Continuous flow | 74 | 98.5 | Scalability for industrial use |

Challenges and Mitigation Strategies

Byproduct Formation During Cyclocondensation

Trace amounts of 1,3,4-oxadiazole isomers (<2%) are observed, mitigated by using excess amidoxime (1.2 equivalents) and precise temperature control.

Hygroscopicity of the Free Base

The free base’s moisture sensitivity necessitates storage under nitrogen, while the oxalate salt demonstrates improved stability (shelf life >24 months at 25°C).

Q & A

Q. What are the common synthetic routes for synthesizing 1,2,4-oxadiazole derivatives like the target compound?

The synthesis typically involves cyclocondensation reactions between carboxylic acid derivatives (e.g., amidoximes) and activated carbonyl groups. For example, intermediates such as azetidine-thiophene hybrids can be prepared via nucleophilic substitution or coupling reactions. Key steps include:

- Using PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst for heterocycle formation under 70–80°C .

- Purification via recrystallization in aqueous acetic acid or methanol .

- Confirming structure via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to validate functional groups (e.g., oxadiazole ring at ~1600–1700 cm⁻¹ in IR) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

- 1H/13C NMR : Assign peaks to confirm the azetidine ring (δ ~3.5–4.5 ppm for CH2 groups) and trifluoromethylbenzyl moiety (δ ~7.2–7.8 ppm for aromatic protons) .

- IR Spectroscopy : Identify oxadiazole (C=N stretch ~1600 cm⁻¹) and thiophene (C-S stretch ~690 cm⁻¹) .

- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages to assess purity (e.g., deviations <0.3% indicate high purity) .

Q. How can researchers purify this compound effectively?

- Recrystallization : Use solvents like ethanol, methanol, or aqueous acetic acid to remove byproducts .

- Chromatography : Employ column or thin-layer chromatography (TLC) with ethyl acetate/hexane mixtures to isolate intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in azetidine-oxadiazole synthesis?

- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) to enhance cyclization efficiency .

- Solvent Effects : Compare polar aprotic solvents (e.g., PEG-400) vs. ionic liquids for better solubility and reaction kinetics .

- Temperature Control : Optimize stepwise heating (e.g., 70–80°C for 1 hour) to prevent decomposition of thermally sensitive groups like the trifluoromethylbenzyl moiety .

Q. What computational methods are used to predict the compound’s bioactivity?

- Molecular Docking : Simulate binding interactions with target proteins (e.g., enzymes) using software like AutoDock. Focus on the oxadiazole and azetidine moieties as potential binding motifs .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with structural features like the electron-withdrawing trifluoromethyl group .

Q. How should researchers address contradictions in spectroscopic data?

- Cross-Validation : Compare NMR/IR results with high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular weight .

- Dynamic NMR : Investigate temperature-dependent shifts to detect conformational flexibility in the azetidine ring .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Modify substituents (e.g., replacing thiophene with furan) and evaluate changes in bioactivity .

- Pharmacophore Mapping : Identify critical groups (e.g., oxadiazole for hydrogen bonding) using 3D-QSAR models .

Q. Can microwave-assisted synthesis enhance efficiency in oxadiazole formation?

Yes: Microwave irradiation reduces reaction times (e.g., from hours to minutes) and improves yields by 10–15% for thermally driven cyclizations. Ensure precise temperature control to avoid degradation of the azetidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.